![molecular formula C18H17N3OS B2421891 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-16-7](/img/structure/B2421891.png)
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves reactions of arylamine compounds with acyl chlorides . For instance, “N-(2,4,6-Trimethylphenyl)formamide” can be synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “N-(2,4,6-Trimethylphenyl)formamide”, a similar compound, has been established . Its empirical formula is C10H13NO, and it has a molecular weight of 163.22 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4,6-Trimethylphenyl)formamide”, a similar compound, include a melting point of 179-183°C, a molecular weight of 163.21600, and a density of 1.052g/cm3 .科学的研究の応用
Antibacterial Activity
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has demonstrated antibacterial potential. Researchers have investigated its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. By inhibiting bacterial growth or disrupting essential cellular processes, this compound could contribute to the development of novel antibiotics .
Antioxidant Properties
The compound’s chemical structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage cells. Researchers have explored the ability of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide to scavenge free radicals and protect cells from oxidative damage .
Anticancer Investigations
Given the compound’s unique structure, it may exhibit anticancer properties. Researchers have studied its effects on cancer cell lines, assessing its cytotoxicity and potential as a chemotherapeutic agent. Further investigations are needed to understand its mechanisms of action and specific targets .
Crystal Engineering and Solid-State Properties
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been used in crystal engineering studies. Researchers have synthesized derivatives and analyzed their crystal structures. Understanding the intermolecular interactions within the crystal lattice can provide insights into its physical properties and potential applications .
Materials Science and Organic Electronics
The compound’s conjugated system and electron-rich thiadiazole moiety make it interesting for materials science. Researchers have explored its use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its semiconducting properties could contribute to efficient charge transport in these devices .
Molecular Docking Studies
Computational approaches, such as molecular docking, have been employed to predict the binding affinity of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide with specific protein targets. These studies help identify potential drug-receptor interactions, aiding in drug discovery and design .
Safety and Hazards
作用機序
Biochemical Pathways
The biochemical pathways affected by N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of n-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is currently unavailable .
特性
IUPAC Name |
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-9-12(2)15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFIXNGNALKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


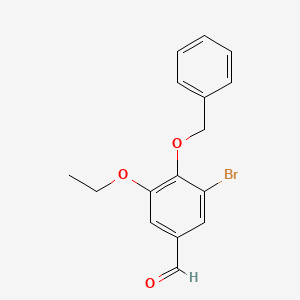
![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)
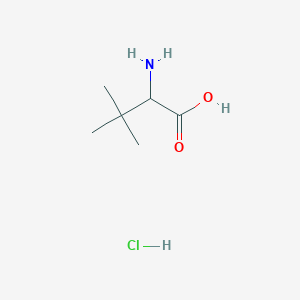
![(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421815.png)
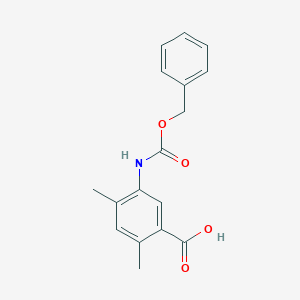
![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)

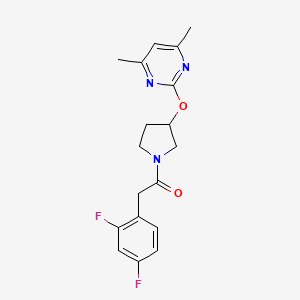
![2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2421823.png)
![2-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2421824.png)
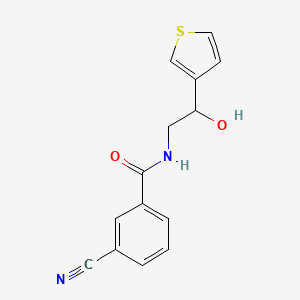
![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2421831.png)